molecular formula C7H3ClN2O2S B183781 7-Chloro-5-nitro-1,3-benzothiazole CAS No. 196205-25-1

7-Chloro-5-nitro-1,3-benzothiazole

Cat. No. B183781
Key on ui cas rn: 196205-25-1
M. Wt: 214.63 g/mol
InChI Key: MJNSFEWLDPVGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06303643B1

Procedure details

To a solution of 5-nitro-6-amino-7-chlorobenzothiazole (0.21 g, 0.91 mmol) in 4 mL of sulfuric acid was added nitrososulfuric acid (0.20 g, 1.6 mmol) in a portion. The resulting reaction mixture was stirred for 12 h at 25° C. It was then cooled to 0° C. and 0.3 mL of H3PO2 was added into the mixture. Reaction mixture was stirred for another 12 h at 25° C. and for 2 h at 50° C., poured into EtOAc and washed with aq. NaHCO3. Organic layer was dried over Na2SO4 and concentrated in vacuo to provide an oil, which was purified on column chromatography (EtOAc, neat) to produce the desired product (0.12 g, 0.56 mmol, 62%).
Name
5-nitro-6-amino-7-chlorobenzothiazole
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5](N)=[C:6]([Cl:13])[C:7]2[S:11][CH:10]=[N:9][C:8]=2[CH:12]=1)([O-:3])=[O:2].N(OS(=O)(=O)O)=O.O[PH2]=O.CCOC(C)=O>S(=O)(=O)(O)O>[N+:1]([C:4]1[CH:5]=[C:6]([Cl:13])[C:7]2[S:11][CH:10]=[N:9][C:8]=2[CH:12]=1)([O-:3])=[O:2]

Inputs

Step One
Name
5-nitro-6-amino-7-chlorobenzothiazole
Quantity
0.21 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C(C2=C(N=CS2)C1)Cl)N
Name
Quantity
0.2 g
Type
reactant
Smiles
N(=O)OS(O)(=O)=O
Name
Quantity
4 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
O[PH2]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred for 12 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
Reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for another 12 h at 25° C. and for 2 h at 50° C.
Duration
2 h
WASH
Type
WASH
Details
washed with aq. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide an oil, which
CUSTOM
Type
CUSTOM
Details
was purified on column chromatography (EtOAc, neat)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C2=C(N=CS2)C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.56 mmol
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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